molecular formula C10H8ClN3O2 B2519629 1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1060795-68-7

1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B2519629
CAS No.: 1060795-68-7
M. Wt: 237.64
InChI Key: IXVDFYBOWMWBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8ClN3O2 and its molecular weight is 237.64. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One notable application of triazole derivatives closely related to 1-(3-Chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid is in corrosion inhibition. For instance, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole has been investigated for its efficiency in inhibiting corrosion of mild steel in acidic media. These studies, utilizing electrochemical methods and weight loss measurements, demonstrate the compound's effectiveness as a corrosion inhibitor, particularly in hydrochloric acid, with inhibition efficiencies reaching up to 99% (Lagrenée et al., 2002).

Molecular Synthesis and Biological Activity

Triazole derivatives are pivotal in synthesizing diverse biological and chemically active compounds. An example includes the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which serve as building blocks for peptidomimetics and biologically active compounds. This approach overcomes challenges like the Dimroth rearrangement, facilitating the preparation of triazole-based scaffolds with potential inhibitory activity against HSP90, showcasing the versatility of triazole compounds in drug discovery (Ferrini et al., 2015).

Antifungal and Anti-inflammatory Agents

Further research into triazole derivatives, such as the synthesis of 3-((2,4-dichlorophenoxy)methyl)-1,2,4-triazolo(thiadiazoles and thiadiazines), highlights their potential as antifungal and anti-inflammatory agents. This demonstrates the utility of triazole chemistry in developing new therapeutics with specific biological activities (El Shehry et al., 2010).

Adsorption Studies

The adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces in molar hydrochloric acid provides insight into their mechanism of action as corrosion inhibitors. Such studies reveal that these derivatives, including 3,5-diphenyl-4H-1,2,4-triazole, exhibit significant inhibitory effects, with adsorption following Langmuir's adsorption isotherm model. This research underlines the importance of structural and electronic effects in determining the inhibition efficiencies of triazole derivatives (Bentiss et al., 2007).

Properties

IUPAC Name

1-(3-chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-6-12-9(10(15)16)13-14(6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVDFYBOWMWBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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